molecular formula C19H11F3N4O2 B4418620 2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine

2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine

Katalognummer B4418620
Molekulargewicht: 384.3 g/mol
InChI-Schlüssel: UUMVFRDNDDSUBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential to treat various diseases.

Wirkmechanismus

2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine inhibitor works by selectively inhibiting the activity of this compound, which is a negative regulator of insulin signaling. This compound dephosphorylates insulin receptor substrate (IRS) proteins, which are key components of the insulin signaling pathway. By inhibiting this compound, this compound inhibitor can enhance insulin sensitivity and improve glucose metabolism.
In addition, this compound inhibitor can also inhibit the activity of other tyrosine phosphatases, such as SHP2 and TCPTP, which are involved in various signaling pathways. This broad-spectrum inhibition of tyrosine phosphatases can have additional therapeutic benefits, such as anti-cancer properties.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibitor can enhance insulin signaling and improve glucose metabolism in various cell types, including adipocytes, hepatocytes, and myocytes. In vivo studies have also shown that this compound inhibitor can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
In addition, this compound inhibitor has been shown to have anti-cancer properties. In vitro studies have demonstrated that this compound inhibitor can suppress cancer cell growth and induce apoptosis in various cancer cell lines. In vivo studies have also shown that this compound inhibitor can inhibit tumor growth in animal models of breast, prostate, and colon cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine inhibitor is its broad-spectrum inhibition of tyrosine phosphatases, which can have additional therapeutic benefits beyond its primary target of this compound. In addition, this compound inhibitor has been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life.
One of the limitations of this compound inhibitor is its potential off-target effects, as it can inhibit other tyrosine phosphatases in addition to this compound. This can lead to unwanted side effects and limit its therapeutic potential. In addition, this compound inhibitor may not be effective in all patients, as individual genetic and environmental factors can influence its efficacy.

Zukünftige Richtungen

For research and development include evaluating its safety and efficacy in humans, developing more selective inhibitors, and investigating its role in other diseases and signaling pathways.

Wissenschaftliche Forschungsanwendungen

2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine inhibitor has been extensively studied for its potential to treat various diseases, including diabetes, obesity, and cancer. It works by inhibiting the activity of protein tyrosine phosphatase 1B (this compound), which is a negative regulator of insulin signaling. By inhibiting this compound, this compound inhibitor can enhance insulin sensitivity and improve glucose metabolism, making it a promising candidate for the treatment of type 2 diabetes and obesity.
In addition, this compound inhibitor has also been shown to have anti-cancer properties. Studies have demonstrated that this compound is overexpressed in various types of cancer, including breast, prostate, and colon cancer. By inhibiting this compound, this compound inhibitor can suppress cancer cell growth and induce apoptosis, making it a potential therapeutic agent for cancer treatment.

Eigenschaften

IUPAC Name

5-pyridin-3-yl-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N4O2/c20-19(21,22)14-5-8-16(24-11-14)27-15-6-3-12(4-7-15)17-25-18(28-26-17)13-2-1-9-23-10-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMVFRDNDDSUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.